2-(4-Acetylphenyl)-4-nitrobenzoic acid
CAS No.: 1261965-92-7
Cat. No.: VC11807542
Molecular Formula: C15H11NO5
Molecular Weight: 285.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1261965-92-7 |
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Molecular Formula | C15H11NO5 |
Molecular Weight | 285.25 g/mol |
IUPAC Name | 2-(4-acetylphenyl)-4-nitrobenzoic acid |
Standard InChI | InChI=1S/C15H11NO5/c1-9(17)10-2-4-11(5-3-10)14-8-12(16(20)21)6-7-13(14)15(18)19/h2-8H,1H3,(H,18,19) |
Standard InChI Key | HWLCTKQEOPHBSC-UHFFFAOYSA-N |
SMILES | CC(=O)C1=CC=C(C=C1)C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O |
Canonical SMILES | CC(=O)C1=CC=C(C=C1)C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a benzoic acid core () modified at the 2- and 4-positions. The 4-nitro group () and 2-(4-acetylphenyl) moiety () introduce steric and electronic effects that influence its reactivity. The acetyl group enhances electrophilic substitution potential, while the nitro group stabilizes negative charges through resonance .
Key Physicochemical Parameters
Table 1 summarizes critical properties derived from experimental and computational studies:
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 285.25 g/mol | |
Exact Mass | 285.06400 Da | |
Polar Surface Area (PSA) | 100.19 Ų | |
Partition Coefficient () | 3.69 | |
Hydrogen Bond Acceptors | 9 |
The compound’s moderate value indicates balanced lipophilicity and hydrophilicity, suggesting permeability across biological membranes . Its high PSA, driven by nitro and carboxyl groups, may limit blood-brain barrier penetration but enhance solubility in polar solvents .
Synthesis and Manufacturing
Synthetic Routes
While no direct synthesis protocol for 2-(4-acetylphenyl)-4-nitrobenzoic acid is documented in the provided sources, analogous methods for nitrobenzoic acid derivatives offer insights. Patent CN109232259B outlines a three-step process for nitroacetophenone synthesis, which could be adapted :
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Acyl Chlorination: A chlorinating agent (e.g., ) reacts with a benzoic acid derivative to form an acyl chloride intermediate.
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Condensation: The acyl chloride undergoes nucleophilic attack by malonic acid di-tert-butyl ester in the presence of a base (e.g., ), forming a β-ketoester intermediate .
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Hydrolysis and Decarboxylation: Acidic hydrolysis cleaves the ester, followed by decarboxylation to yield the nitroacetophenone derivative .
For 2-(4-acetylphenyl)-4-nitrobenzoic acid, a Friedel-Crafts acylation might introduce the acetylphenyl group to 4-nitrobenzoic acid, though regioselectivity challenges necessitate careful optimization.
Industrial Scalability
Scalable production requires inert solvents (e.g., dichloromethane) and catalysts (e.g., ) to minimize side reactions. Yield improvements could leverage microwave-assisted synthesis or flow chemistry, reducing reaction times and energy consumption .
Chemical Reactivity and Functionalization
Reduction Pathways
Catalytic hydrogenation () reduces the nitro group to an amine, yielding 2-(4-acetylphenyl)-4-aminobenzoic acid. This intermediate could serve as a precursor for azo dyes or pharmaceutical agents .
Industrial and Research Applications
Pharmaceutical Intermediates
The compound’s nitro and carboxyl groups make it a versatile building block for antineoplastic agents and enzyme inhibitors. For example, nitro groups are bioisosteres for sulfonamides in carbonic anhydrase inhibitors .
Agrochemical Development
Nitroaromatics are precursors to herbicides and insecticides. Functionalization of the acetyl group could yield analogs with enhanced pesticidal activity .
Materials Science
Conjugated nitro-aromatic systems absorb UV-Vis light, suggesting applications in organic semiconductors or photoresists .
Analytical Characterization
Spectroscopic Methods
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NMR: NMR would reveal aromatic protons (δ 7.5–8.5 ppm) and acetyl methyl protons (δ 2.6 ppm) .
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MS: High-resolution mass spectrometry confirms the molecular ion at 285.0640 .
Chromatography
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves baseline separation, with retention times dependent on mobile phase pH .
Regulatory and Environmental Considerations
Environmental Persistence
Nitroaromatics are resistant to microbial degradation, posing ecological risks. Bioremediation strategies using Pseudomonas spp. could mitigate contamination .
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